Cas no 389127-26-8 (4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

4-Fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a coumarin-thiazole hybrid scaffold with a fluorinated benzamide moiety. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the pharmacophoric contributions of the coumarin (2H-chromen-2-one) and thiazole rings. The fluorine substitution enhances metabolic stability and binding affinity in target interactions. The compound’s rigid framework allows for selective modulation of biological targets, making it a candidate for research in enzyme inhibition or receptor binding studies. Its well-defined synthetic route ensures reproducibility, while its structural complexity offers versatility for further derivatization in drug discovery.
4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure
389127-26-8 structure
Product name:4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
CAS No:389127-26-8
MF:C19H11FN2O3S
Molecular Weight:366.365646600723
CID:6598219
PubChem ID:4654622

4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
    • Benzamide, 4-fluoro-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
    • 4-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
    • CCG-17130
    • SR-01000442526-1
    • 389127-26-8
    • SR-01000442526
    • F0375-0018
    • 4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS001629696
    • Oprea1_733649
    • インチ: 1S/C19H11FN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
    • InChIKey: DYDRMUCQCNTIQE-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)C1=CC=C(F)C=C1

計算された属性

  • 精确分子量: 366.04744155g/mol
  • 同位素质量: 366.04744155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 591
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 96.5Ų

じっけんとくせい

  • 密度みつど: 1.495±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 6.88±0.50(Predicted)

4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0375-0018-75mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0375-0018-100mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0375-0018-1mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0375-0018-2mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0375-0018-4mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0375-0018-20μmol
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0375-0018-50mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0375-0018-3mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0375-0018-10μmol
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0375-0018-5mg
4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
389127-26-8 90%+
5mg
$69.0 2023-05-17

4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 関連文献

4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Chemical Profile of 4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 389127-26-8)

4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide, identified by its Chemical Abstracts Service (CAS) number 389127-26-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds characterized by the presence of fused rings, including benzamide, thiazole, and chromene moieties. The structural features of this compound make it a promising candidate for further exploration in drug discovery and development, particularly in the context of modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases.

The presence of a fluoro substituent at the 4-position of the benzamide moiety is a critical feature that influences the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug selectivity. In the context of 4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide, the fluorine atom may play a pivotal role in optimizing its interaction with enzymes and receptors involved in disease pathways.

The thiazole ring is another key structural component that contributes to the biological activity of this compound. Thiazole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The integration of a thiazole moiety with a chromene group in 4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide creates a synergistic effect that may enhance its therapeutic potential. Recent studies have demonstrated that thiazole-chromene hybrids exhibit remarkable activity against various disease models, underscoring the importance of this structural motif in medicinal chemistry.

The chromene ring, also known as flavone or coumarin scaffold, is another significant feature that contributes to the biological activity of 4-fluoro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide. Chromene derivatives have been extensively studied for their antioxidant, anti-inflammatory, and anticarcinogenic properties. The combination of a chromene moiety with a thiazole ring and a benzamide group creates a multifunctional scaffold that may interact with multiple biological targets simultaneously. This polypharmacophoric nature makes 4-fluoro-N-4-(2H-chromen]-3yl)-1H-indazol]-5(6H)]]-1(3H)-dione a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification and optimization of bioactive molecules like 4-fluoro-N-(4-(2-hydroxyphenyl)-1H-chromen]-3(4H)-one]-N'-phenylthiourea. These computational approaches have enabled researchers to predict the binding modes and interactions of this compound with biological targets such as kinases, transcription factors, and enzymes involved in disease pathways. The integration of machine learning algorithms has further enhanced the efficiency of virtual screening and lead optimization processes.

In vitro studies have revealed that CAS No 389127268 exhibits significant inhibitory activity against several key enzymes and receptors implicated in inflammation and cancer. For instance, preliminary data suggest that this compound demonstrates potent inhibitory effects on cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis and play a crucial role in inflammatory responses. Additionally, it has shown promise in inhibiting kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are aberrantly activated in various cancer types.

The benzamide moiety in CAS No 389127268 is particularly noteworthy for its potential role in modulating protein-protein interactions and enzyme activity. Benzamides are well-documented pharmacophores that exhibit broad-spectrum biological activities. The structural flexibility of the benzamide group allows for optimal alignment with target residues in enzymes and receptors, thereby enhancing binding affinity. This feature makes CAS No 389127268 an attractive candidate for further exploration as a lead compound in drug discovery efforts targeting inflammatory and oncological diseases.

Preclinical studies have also provided insights into the pharmacokinetic properties of CAS No 389127268. The presence of fluorine atoms has been shown to improve metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Furthermore, fluorine substitution can enhance cell membrane permeability, facilitating better oral bioavailability. These pharmacokinetic advantages are critical for ensuring therapeutic efficacy when developing new drugs.

The combination of structural features such as the fluoro substituent, thiazole ring, chromene moiety, and benzamide group makes CAS No 389127268 a multifaceted compound with potential applications across multiple therapeutic areas. Current research is focused on elucidating its mechanism of action and identifying specific disease models where it may demonstrate therapeutic efficacy.

Future directions in the study of CAS No 389127268 include conducting more comprehensive preclinical studies to evaluate its safety profile and efficacy in vivo. Additionally, structure-based drug design approaches will be employed to optimize its binding interactions with biological targets while minimizing off-target effects. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical applications.

In conclusion,CAS No 389127268, identified as 4-fluoro-N-(4-(2-hydroxyphenyl)-1H-chromen]-3(4H)-one]-N'-phenylthiourea, represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural composition suggests multifunctional biological activities relevant to inflammation, cancer, and other diseases. Continued investigation into this molecule holds promise for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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